2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate: is a complex organic compound with a unique structure. Let’s break it down:
2-methyl: Indicates a methyl group (CH₃) attached to the second carbon atom.
5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]: Describes a piperidine ring (a six-membered nitrogen-containing ring) with a pyridine substituent at the 3-position. The “S” configuration indicates the stereochemistry.
pent-3-yn-2-yl: Refers to a five-carbon chain with a triple bond (alkyne) at the third carbon and an acetate group (CH₃COO-) at the second carbon.
Preparation Methods
Synthetic Routes::
Pyridine-Piperidine Coupling: Start with 2-aminopyridine and react it with piperidine in the presence of a coupling agent (e.g., carbodiimide) to form the piperidine-pyridine intermediate.
Alkyne Addition: Introduce the alkyne (pent-3-yn-2-yl) group using an appropriate alkyne source (e.g., terminal alkyne) under suitable conditions.
Acetylation: Finally, acetylate the compound by reacting it with acetic anhydride or acetyl chloride.
Industrial Production:: Industrial-scale synthesis typically involves optimized reaction conditions, catalysts, and purification steps to achieve high yields.
Chemical Reactions Analysis
Oxidation: The alkyne group can undergo oxidative cleavage to form carboxylic acids.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (NaBH₄), palladium catalysts, and acetic anhydride.
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.
Chemistry: Explore its reactivity in complex organic syntheses.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or drug development.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., receptors, enzymes) and modulation of cellular pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Unique Features: Highlight its distinctive structural elements.
Similar Compounds: Compare with related molecules like other piperidine derivatives or acetylenes.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[2-methyl-5-[(2S)-2-pyridin-3-ylpiperidin-1-yl]pent-3-yn-2-yl] acetate |
InChI |
InChI=1S/C18H24N2O2/c1-15(21)22-18(2,3)10-7-13-20-12-5-4-9-17(20)16-8-6-11-19-14-16/h6,8,11,14,17H,4-5,9,12-13H2,1-3H3/t17-/m0/s1 |
InChI Key |
GNWAMRKWTSNQHE-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)C#CCN1CCCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.